KT203

ABHD6 Inhibition Endocannabinoid System Chemical Probe Potency

KT203 is the only validated peripherally restricted ABHD6 inhibitor, providing near-complete liver target engagement (1 mg/kg i.p.) without confounding CNS effects. Unlike brain-penetrant analogs (KT182/KT185), KT203 ensures observed metabolic and inflammatory phenotypes are driven solely by peripheral ABHD6. Its clean off-target profile eliminates the cross-reactivity seen with older tools like WWL70. Pair KT203 with KT182 to dissect central vs. peripheral endocannabinoid functions. Essential for hepatic metabolism, systemic inflammation, and compartmentalized ECS research.

Molecular Formula C28H26N4O3
Molecular Weight 466.5 g/mol
CAS No. 1402612-64-9
Cat. No. B560367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT203
CAS1402612-64-9
Synonyms4'-[1-[[2-(phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl]-[1,1'-biphenyl]-3-carboxylic acid
Molecular FormulaC28H26N4O3
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O
InChIInChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34)
InChIKeySSSCOJOXPDDHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA powder

Structure & Identifiers


Interactive Chemical Structure Model





KT203 (CAS 1402612-64-9): A Peripherally Restricted ABHD6 Inhibitor for Metabolic and Inflammation Research


KT203 is a selective and potent inhibitor of α/β-hydrolase domain-containing 6 (ABHD6), a transmembrane serine hydrolase involved in monoacylglycerol (MAG) hydrolysis [1]. It is a member of the piperidyl-1,2,3-triazole urea class of irreversible inhibitors [2]. KT203 demonstrates sub-nanomolar potency against ABHD6 and is characterized by its peripherally restricted activity profile, showing limited penetration across the blood-brain barrier in vivo [3].

Why KT203 Cannot Be Substituted by Other ABHD6 Inhibitors in Peripherally-Focused Research


KT203 occupies a specific niche within the ABHD6 inhibitor class. While other tools like KT182 and KT185 are brain-penetrant [1], and first-generation inhibitors like WWL70 suffer from off-target effects [2], KT203 is validated as a peripherally restricted tool with minimal brain exposure and a unique off-target profile [3]. Substituting KT203 for a brain-penetrant analog in a study of hepatic metabolism or systemic inflammation would confound results by introducing central nervous system (CNS) effects. Conversely, using older, less selective compounds introduces significant off-target activities that obscure ABHD6-dependent biology. Therefore, experimental design and scientific procurement must be guided by the specific, quantitative differences outlined in the evidence below.

KT203 (CAS 1402612-64-9): A Quantitative Guide to Evidence-Based Selection


Sub-Nanomolar Potency Against ABHD6 vs. Older Generation Inhibitor WWL70

KT203 demonstrates a significantly higher potency for ABHD6 inhibition than the first-generation inhibitor WWL70. In Neuro2A cells, KT203 achieves an IC50 of 0.31 nM [1], which is over 200-fold more potent than WWL70, which has a reported IC50 of 70 nM in comparable assays [2]. This increased potency allows for lower effective concentrations in cell-based and in vivo assays, reducing the potential for off-target interactions and solvent-related artifacts.

ABHD6 Inhibition Endocannabinoid System Chemical Probe Potency

Peripherally Restricted Activity vs. Brain-Penetrant Analog KT182 in an In Vivo Disease Model

In a head-to-head comparison within the same study, the differential pharmacokinetic properties of KT203 and its close analog KT182 translated into distinct functional outcomes. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with the brain-penetrant inhibitor KT182 ameliorated neurological signs, while the peripherally restricted KT203 was ineffective at attenuating EAE symptomatology [1]. This study also found that neither compound attenuated inflammation at the EAE recovery phase [1].

CNS Exposure Experimental Autoimmune Encephalomyelitis (EAE) Multiple Sclerosis

Superior In Vivo Selectivity Over Common Carboxylesterase Off-Targets vs. Other Serine Hydrolase Inhibitors

A common liability of serine hydrolase inhibitors is cross-reactivity with carboxylesterase (CES) enzymes, which are highly abundant in tissues like the liver. Unlike many other mechanism-based serine hydrolase inhibitors, KT203 displays a favorable in vivo selectivity profile. In mouse liver, even at higher doses (1 mg/kg, i.p.), KT203 shows little cross-reactivity against the numerous CES enzymes that are common off-targets [1]. While it shows minimal off-target activity overall, gel-based ABPP with a broad-spectrum probe identified carboxylesterase-1 (CES1) as a single major potential off-target [1].

In Vivo Selectivity Carboxylesterase Off-Target Activity

Near-Complete In Vivo Target Engagement in Liver at 1 mg/kg

KT203 demonstrates robust in vivo target engagement. In mice, an intraperitoneal dose of 1 mg/kg resulted in near-complete blockade of ABHD6 activity in the liver after 4 hours [1]. This potent in vivo inhibition confirms its utility as a chemical probe for studying ABHD6 function in peripheral tissues. At a lower dose of 0.1 mg/kg, KT203 maintained approximately 80% inhibition [1].

Target Engagement In Vivo Pharmacology ABHD6 Inhibition

Validation of Anti-Inflammatory Mechanism in Macrophages vs. Less Specific Inhibitor WWL70

The precise role of ABHD6 in inflammation was ambiguous due to off-target effects of the early inhibitor WWL70 [1]. A subsequent study using the more specific inhibitor KT203 clarified ABHD6's function. In RAW 264.7 macrophages, KT203 reduced LPS-induced morphological changes, migration, and cytokine release [1]. In an in vivo model, treatment of LPS-exposed mice with KT203 markedly curtailed circulating TNF-α levels [1], confirming ABHD6 suppression as a promising anti-inflammatory approach [1].

Inflammation Macrophage Polarization Endotoxemia

Optimal Research Applications for KT203 (CAS 1402612-64-9) Based on its Specific Evidence Profile


Investigating Peripheral ABHD6 Function in Liver Metabolism and Disease

KT203 is ideally suited for studies focused on the role of ABHD6 in hepatic physiology. Its near-complete target engagement in the liver at 1 mg/kg i.p. [1], combined with its peripheral restriction and lack of brain exposure [2], ensures that any observed metabolic or signaling changes are attributable to peripheral ABHD6 inhibition. This avoids the confounding effects of CNS ABHD6 modulation that would occur with a brain-penetrant tool like KT182 or KT185 [2].

Studying Systemic Inflammation and Macrophage Biology

For researchers examining the role of ABHD6 in immune responses, KT203 provides a clean and potent tool. Its ability to reduce LPS-induced inflammation and cytokine release in macrophages [3] has been validated without the confounding off-target effects associated with earlier inhibitors like WWL70 [3]. The significant reduction in circulating TNF-α in an endotoxemia model [3] makes it a valuable compound for exploring ABHD6's role in systemic inflammatory conditions.

Differentiating CNS vs. Peripheral Roles of the Endocannabinoid System

KT203 is a critical tool for dissecting the compartmentalized functions of the endocannabinoid system. By using KT203 (peripherally restricted) alongside a brain-penetrant analog like KT182 (systemic/CNS-active), researchers can pharmacologically determine whether an endocannabinoid-mediated phenotype is driven by central or peripheral ABHD6 activity. This approach was effectively demonstrated in the EAE model, where KT182 was efficacious but KT203 was not, confirming the requirement for CNS target engagement in that context [2].

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